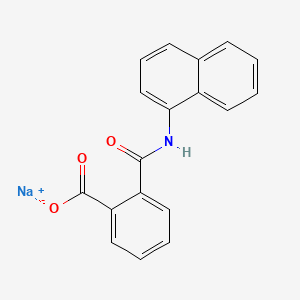
Naptalam-sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naptalam-sodium is a useful research compound. Its molecular formula is C18H12NNaO3 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ppm @ 25 °c: acetone 16,800, benzene 500, xylene 400, dimethylformamide 50,300, water 230,800, isopropanol 20,900, methylethyl ketone 5,900; insol in hexane; miscible in dimethylsulfoxide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Naptalam-sodium is characterized by its solubility in water, which is enhanced by its formulation as a sodium salt. It primarily acts by inhibiting the directional flow of auxin, a crucial plant hormone responsible for growth regulation. This inhibition leads to severe growth suppression in targeted weeds, particularly during their germination and early growth stages .
This compound is predominantly used in the southeastern United States for:
- Cucurbits : Effective against broadleaf weeds in crops like cucumbers, watermelons, cantaloupes, and honeydews.
- Ornamental Plants : Utilized in nurseries to manage weed growth without significant harm to ornamental species .
Environmental Impact and Safety Assessments
The environmental fate of this compound is influenced by pH levels, leading to its dissociation into naptalam acid and sodium cations under typical environmental conditions. This dissociation is critical because the naptalam acid is considered practically non-toxic to mammals .
Risk Assessments
A Tier 1 screening level risk assessment indicated that while this compound poses minimal acute risks to freshwater aquatic organisms, chronic exposure scenarios remain inadequately characterized due to insufficient data. The assessment highlighted potential risks to terrestrial species, particularly small mammals that may be exposed through residue on plants .
Case Study 1: Efficacy on Cucurbits
A study conducted on the application of this compound on cucumbers demonstrated significant control over broadleaf weed populations at germination stages. The results indicated a reduction in weed biomass by over 80% compared to untreated controls, showcasing its effectiveness as a pre-emergent herbicide .
Case Study 2: Environmental Fate Analysis
Research on the degradation of this compound revealed that under acidic conditions, it hydrolyzes rapidly with a half-life of approximately three days. This rapid degradation minimizes long-term environmental persistence and potential accumulation in groundwater systems .
属性
CAS 编号 |
132-67-2 |
|---|---|
分子式 |
C18H12NNaO3 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
sodium;2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3.Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;/h1-11H,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI 键 |
CLHHSSXFXYAXDB-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |
密度 |
1.386 |
Key on ui other cas no. |
132-67-2 |
Pictograms |
Irritant |
相关CAS编号 |
132-66-1 (Parent) |
溶解度 |
PPM @ 25 °C: ACETONE 16,800, BENZENE 500, XYLENE 400, DIMETHYLFORMAMIDE 50,300, WATER 230,800, ISOPROPANOL 20,900, METHYLETHYL KETONE 5,900; INSOL IN HEXANE; MISCIBLE IN DIMETHYLSULFOXIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















